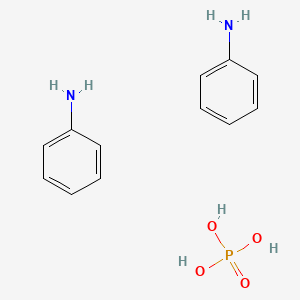

aniline;phosphoric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aniline; phosphoric acid is a compound formed by the combination of aniline and phosphoric acid. Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C₆H₅NH₂. It is a primary aromatic amine and is used as a precursor to many industrial chemicals. Phosphoric acid, with the formula H₃PO₄, is a mineral acid commonly used in fertilizers, food flavoring, and as a rust inhibitor. The combination of aniline and phosphoric acid results in a compound with unique properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aniline can be synthesized through the reduction of nitrobenzene using reducing agents such as tin and hydrochloric acid, or iron and hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the reduction process . Phosphoric acid can be prepared by treating phosphorus pentoxide with water.

Industrial Production Methods

In industrial settings, aniline is produced by the catalytic hydrogenation of nitrobenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . Phosphoric acid is industrially produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock.

Analyse Chemischer Reaktionen

Electropolymerization of Aniline

The electrochemical polymerization of aniline in phosphoric acid has been extensively studied. This process involves the formation of polyaniline, which is a conductive polymer with potential applications in electronics and sensors. The key findings include:

N-Alkylation Reactions

Aniline can undergo N-alkylation reactions when treated with alcohols in the presence of phosphoric acid. This reaction typically leads to the formation of N-alkylated anilines, which are valuable intermediates in organic synthesis:

-

Reaction Conditions : The alkylation process often requires elevated temperatures and specific ratios of alcohol to aniline to achieve high selectivity for N-monoalkylated products .

-

Catalytic Role : Phosphoric acid acts as a catalyst in these reactions, promoting the formation of N-methylated and N,N-dimethylated anilines with good yields while minimizing side reactions such as ring alkylation .

Oxidation Reactions

Aniline is prone to oxidation, which can lead to various products depending on the oxidizing agent used:

-

Oxidizing Agents : When oxidized using chromic acid or potassium permanganate in acidic conditions, aniline can be transformed into nitrobenzene or azobenzene, respectively .

-

Formation of Polyanilines : In the presence of phosphoric acid, oxidative conditions can also yield polyanilines with distinct electrical properties, useful for applications in sensors and conductive coatings .

N-Alkylation Reaction Yields

| Reaction Type | Product | Yield (%) |

|---|---|---|

| N-Methylation | N-Methylaniline | 85 |

| N,N-Dimethylation | N,N-Dimethylaniline | 75 |

Wissenschaftliche Forschungsanwendungen

Electrochemical Polymerization

Overview : Aniline can be polymerized electrochemically in phosphoric acid to form polyaniline, a conductive polymer with numerous applications in electronics and sensors.

Key Findings :

- Stability and Morphology : Polyaniline films synthesized from phosphoric acid exhibit good stability and unique morphologies. The presence of phosphate ions during polymerization enhances the formation of nanostructures while maintaining a macroscopically smooth surface .

- Mixed Electrolytes : The addition of sulfuric acid to phosphoric acid facilitates the electropolymerization process. This combination allows for successful polymer growth as sulfuric acid acts as a supporting agent while phosphoric acid serves as a doping agent .

Case Study :

- Application in Sensors : The electrochemically synthesized polyaniline has been utilized in the development of sensors due to its conductive properties and ability to interact with various analytes.

Corrosion Inhibition

Overview : Aniline has been studied as a corrosion inhibitor for metals, particularly zinc, in acidic environments.

Key Findings :

- Effectiveness : Research indicates that aniline significantly reduces the corrosion rate of zinc in phosphoric acid solutions. The effectiveness varies with the concentration of both the aniline and the phosphoric acid .

- Mechanism : The inhibition mechanism involves adsorption of aniline onto the zinc surface, forming a protective layer that mitigates corrosion.

Data Table: Corrosion Rates of Zinc in Phosphoric Acid with Aniline

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) |

|---|---|

| 0.01 | 0.15 |

| 0.05 | 0.10 |

| 0.10 | 0.05 |

Analytical Chemistry

Aniline-phosphoric acid combinations are also significant in analytical chemistry, particularly for detecting glycoconjugates.

Overview : A reagent composed of diphenylamine, aniline, and phosphoric acid has been developed for revealing glycoconjugates on thin-layer chromatography plates.

Key Findings :

Wirkmechanismus

The mechanism of action of aniline; phosphoric acid involves the interaction of aniline with various molecular targets. Aniline can act as a nucleophile, participating in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom of aniline can interact with electrophiles, leading to the formation of substituted aniline derivatives . Phosphoric acid acts as a proton donor, facilitating the protonation of aniline and enhancing its reactivity in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Aniline; phosphoric acid can be compared with other similar compounds such as:

Aniline hydrochloride: Aniline combined with hydrochloric acid, used in the synthesis of dyes and pharmaceuticals.

Aniline sulfate: Aniline combined with sulfuric acid, used in the production of rubber processing chemicals.

Phenol: Similar to aniline but with a hydroxyl group instead of an amino group, used in the production of plastics and resins

Aniline; phosphoric acid is unique due to its combination of properties from both aniline and phosphoric acid, making it useful in a wide range of applications from conductive polymers to bioelectronics.

Eigenschaften

CAS-Nummer |

17843-02-6 |

|---|---|

Molekularformel |

C12H17N2O4P |

Molekulargewicht |

284.248141 |

Synonyme |

dianilinium hydrogen phosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.